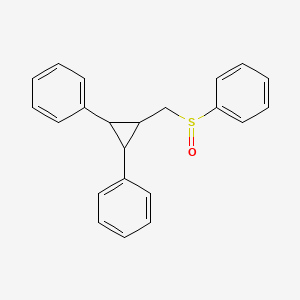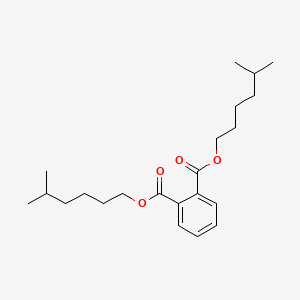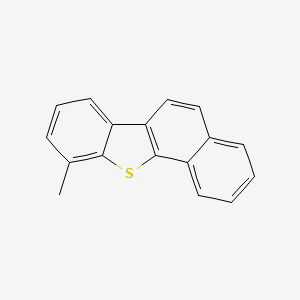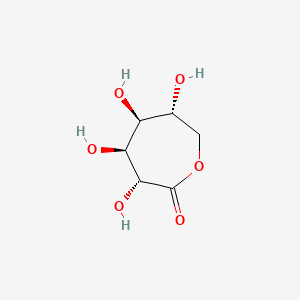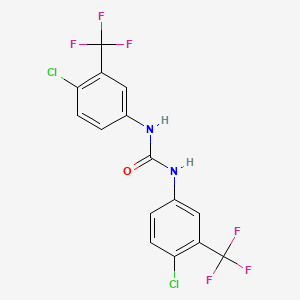
Flucofuron
Descripción general
Descripción
Flucofuron is a subject of interest in the field of organic synthesis, particularly in the synthesis of fluorinated compounds. The synthesis, molecular structure analysis, chemical reactions, and properties of such compounds are crucial for understanding their behavior and potential applications, though specific studies on Flucofuron itself are scarce. Fluorinated compounds, in general, have been synthesized through various methods, demonstrating the complexity and versatility of fluorine chemistry.
Synthesis Analysis
The synthesis of fluorinated compounds often involves innovative approaches to incorporate fluorine atoms or fluorine-containing groups into molecules. For instance, the fluoride-ion-catalyzed synthesis of benzobisbenzofuran derivatives showcases a method where fluorine-containing aryl silyl ethers react under mild conditions to yield desired compounds efficiently (Sekino et al., 2020). Similarly, Pd(II)-catalyzed fluorination of unactivated methylene C(sp3)-H bonds presents a site- and diastereoselective approach for the synthesis of β-fluorinated α-amino acids, highlighting the direct C(sp3)-H fluorination strategy (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of fluorinated compounds can significantly influence their chemical properties and reactivity. Computational analysis and X-ray crystallography are common tools for exploring these structures. The role of fluorine atoms in affecting the molecular orbitals and stabilizing certain configurations through electron-withdrawing effects is a key area of study, though specific insights into Flucofuron's molecular structure require further research.
Chemical Reactions and Properties
Fluorinated compounds participate in various chemical reactions, leveraging the unique reactivity of fluorine. The synthesis of fluorous amides and the exploration of their separation techniques illustrate the adaptability of fluorine chemistry in creating compounds with desired properties and facilitating their purification (Curran & Luo, 1999). Furthermore, the fluorine atom's influence on the reactivity and stability of compounds, as seen in the synthesis and properties of cyclopenta[b]naphthalene solvatochromic fluorophores, underscores the complexity of chemical reactions involving fluorine (Benedetti et al., 2012).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as solubility, boiling and melting points, and stability, are crucial for their practical applications. These properties can be tailored through the strategic placement of fluorine atoms or fluorine-containing groups within the molecule. Research focusing on the synthesis in supercritical carbon dioxide highlights the environmentally friendly approaches to synthesizing fluorinated polymers, demonstrating the importance of physical properties in the development of high-performance materials (Du et al., 2009).
Chemical Properties Analysis
The chemical properties of fluorinated compounds, including reactivity, stability, and interaction with other molecules, are influenced by the presence of fluorine. The synthesis of trifluoromethylated and gem-difluoromethylenated compounds provides insight into the stereoelectronic effects of fluorine atoms and how they affect neighboring groups, leading to unique behaviors in reactions (Qing & Zheng, 2011).
Aplicaciones Científicas De Investigación
Specific Scientific Field
The specific scientific field of this application is Pharmaceuticals and Tropical Medicine .
Comprehensive Summary of the Application
Flucofuron has been identified as a promising antikinetoplastid compound. Kinetoplastids are a group of flagellated protozoans that include the species Trypanosoma and Leishmania, which are responsible for several tropical diseases .
Methods of Application or Experimental Procedures
In the study, 240 compounds were tested from the Global Health Priority Box against Trypanosoma cruzi and Leishmania amazonensis. This box includes 80 compounds with confirmed activity against drug-resistant malaria, 80 compounds for screening against neglected and zoonotic diseases and diseases at risk of drug resistance, and 80 compounds with activity against various vector species .
Results or Outcomes
Flucofuron demonstrated activity against both L. amazonensis and T. cruzi, and it was observed to induce programmed cell death in the parasites. This suggests that Flucofuron could be a good candidate for further study and potential use as a trypanocidal agent .
Propiedades
IUPAC Name |
1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F6N2O/c16-11-3-1-7(5-9(11)14(18,19)20)24-13(26)25-8-2-4-12(17)10(6-8)15(21,22)23/h1-6H,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOVRDBEJDIBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891521 | |
| Record name | N,N′-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flucofuron | |
CAS RN |
370-50-3 | |
| Record name | Flucofuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flucofuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N′-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(4-chloro-α,α,α-trifluoro-m-tolyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUCOFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3V3S70655 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

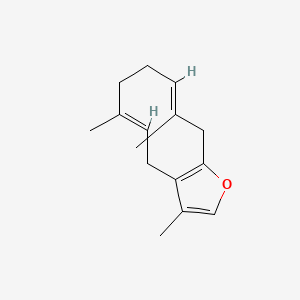
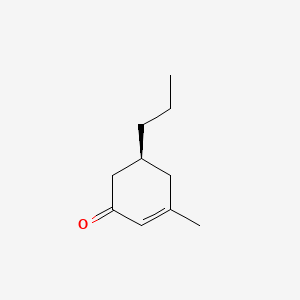
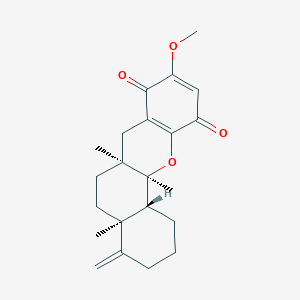
![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)
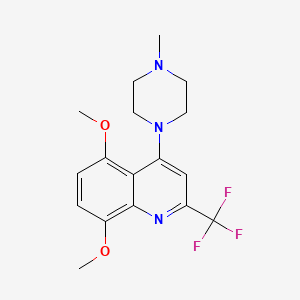
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)
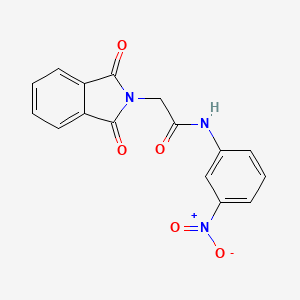
![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)
